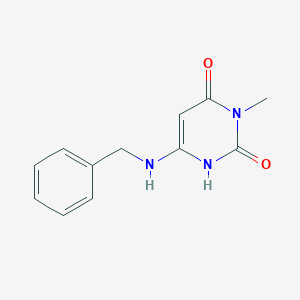

6-(benzylamino)-3-methylpyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(benzylamino)-3-methylpyrimidine-2,4(1H,3H)-dione is an organic compound with the empirical formula C12H13N3O2 . It is a solid substance and is known to be a potent and selective inhibitor of the protein kinase CK2, which is a crucial regulator of cellular processes such as cell proliferation, differentiation, and apoptosis.

Synthesis Analysis

The synthesis of 6-(benzylamino)-3-methylpyrimidine-2,4(1H,3H)-dione has been achieved with a yield of 90% using tert-butylamine in ethanol at 20℃ for 40 hours . Another method involves the use of potassium carbonate and triethylamine in 1,4-dioxane at 90℃ for 4 hours, yielding 85% .Molecular Structure Analysis

The molecular structure of 6-(benzylamino)-3-methylpyrimidine-2,4(1H,3H)-dione can be represented by the SMILES string CN1C(=O)NC(NCc2ccccc2)=CC1=O . The InChI key for this compound is SSUJDSOIUQWHRZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

6-(benzylamino)-3-methylpyrimidine-2,4(1H,3H)-dione is a solid substance . It has a molecular weight of 231.25 . The compound has a density of 1.3±0.1 g/cm3, a molar refractivity of 71.6±0.4 cm3, and a molar volume of 199.0±5.0 cm3 . It also has a polar surface area of 87 Å2 and a polarizability of 28.4±0.5 10-24 cm3 .Aplicaciones Científicas De Investigación

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Structure-activity relationship (SAR) studies revealed that the replacement of the benzyl moiety with hydrophobic functional groups in benzyl pyrimidines was well-suited for anti-inflammatory enhancement. Elimination of the benzyl moiety and substitution with hydrogen or small-sized alkyl groups caused activity loss .

-

Synthesis of Pyridopyrimidinones

- Application: Pyridopyrimidinones are synthesized from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines. The process involves heating the latter with MeONa at reflux in BuOH .

- Method: The possible substitution of SMe and OBu groups in pyridopyrimidinones was explored by using BnNH2. It was demonstrated that prior oxidation of SMe group with m-chloroperbenzoic acid allowed for simpler introduction of the NHBn moiety .

- Results: Pyridopyrimidines offer a great practical potential in the search for new biologically active compounds. Certain compounds of this class exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistamine properties .

-

Biologically Active Pyridazinone Derivatives

- Application: Pyridazinone derivatives have been shown to possess a wide range of pharmacological activities such as antipyretics, anti-inflammatory and analgesic, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, bronchial asthma and allergy, antifungal, antibacterial, antitubercular and many other anticipated biological properties .

- Method: Various pyridazinone derivatives are synthesized bearing a varied range of ring substituents .

- Results: Examples of commercially available drugs and agrochemicals based on pyridazinone derivatives include anti-platelet agent Zardaverine, anti-inflammatory agent Emorfazone and herbicide agents Pyridaben and Norflurazon .

-

Pyrene-based Metal Organic Frameworks (MOFs)

- Application: Pyrene-based MOFs have been synthesized for various applications due to pyrene’s unique optical and electronic properties .

- Method: Pyrene-based molecules are used as bridging ligands in MOF structures. Post-synthetic modifications of pyrene-based MOFs are achieved by the incorporation of metals or ligands in the structure .

- Results: Pyrene-based MOFs have shown promising results in several applications including luminescence sensing, photocatalysis, adsorption and separation of molecules, heterogeneous catalysis, electrochemical applications, and bio-medical applications .

-

Biologically Active Pyridazines and Pyridazinone Derivatives

- Application: Pyridazines and pyridazinone derivatives have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .

- Method: Various pyridazinone derivatives are synthesized bearing a varied range of ring substituents .

- Results: Some 4-nitro and 4-amino, 5-acyl, 6-aryl-3(2H)-pyridazinones were tested for anti-inflammatory activity. The 4-amino derivative was used orally and found to be a more potent anti-inflammatory agent than aspirin .

Propiedades

IUPAC Name |

6-(benzylamino)-3-methyl-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-15-11(16)7-10(14-12(15)17)13-8-9-5-3-2-4-6-9/h2-7,13H,8H2,1H3,(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSUJDSOIUQWHRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(NC1=O)NCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00292423 |

Source

|

| Record name | STK640482 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(benzylamino)-3-methylpyrimidine-2,4(1H,3H)-dione | |

CAS RN |

5759-79-5 |

Source

|

| Record name | NSC82445 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82445 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | STK640482 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxaspiro[4.5]decan-8-one](/img/structure/B189687.png)